4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid
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Overview
Description
4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole core, a hydroxypropylamino group, and an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Hydroxypropylamino Group: This step involves the reaction of the indole derivative with a suitable epoxide, such as glycidol, in the presence of a base to form the hydroxypropylamino group.
Introduction of the Oxalic Acid Moiety: The final step involves the reaction of the intermediate compound with oxalic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group in the indole core can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylamino group can yield corresponding ketones or aldehydes, while reduction of the oxo group can produce alcohol derivatives.
Scientific Research Applications
4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid involves its interaction with specific molecular targets and pathways. The hydroxypropylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The indole core can also play a role in binding to specific targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound has a similar hydroxypropylamino group but lacks the indole core and oxalic acid moiety.
Propafenone hydrochloride: This compound shares the hydroxypropylamino group but has a different core structure and additional functional groups.
Uniqueness
The uniqueness of 4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid lies in its combination of the indole core, hydroxypropylamino group, and oxalic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
109920-79-8 |
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Molecular Formula |
C25H30N2O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid |
InChI |
InChI=1S/C23H28N2O4.C2H2O4/c1-2-12-24-14-17(26)15-29-22-9-4-3-7-18(22)21(27)11-10-16-6-5-8-20-19(16)13-23(28)25-20;3-1(4)2(5)6/h3-9,17,24,26H,2,10-15H2,1H3,(H,25,28);(H,3,4)(H,5,6) |
InChI Key |
UCZKVFIRONLFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3CC(=O)NC3=CC=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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